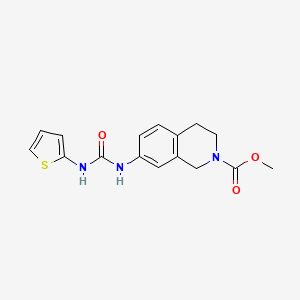

methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl ester at position 2 and a thiophen-2-yl ureido substituent at position 5.

Properties

IUPAC Name |

methyl 7-(thiophen-2-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-22-16(21)19-7-6-11-4-5-13(9-12(11)10-19)17-15(20)18-14-3-2-8-23-14/h2-5,8-9H,6-7,10H2,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTPKSIDNUSYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Structure and Synthesis

The compound features a dihydroisoquinoline core , a thiophene ring , and a ureido group , contributing to its unique electronic and chemical properties. The synthesis typically involves several steps:

- Formation of the Dihydroisoquinoline Core : Achieved through a Pictet-Spengler reaction.

- Introduction of the Thiophene Ring : Utilizes a Suzuki-Miyaura coupling reaction.

- Urea Formation : Involves reacting an isocyanate with thiophen-2-ylmethylamine.

These synthetic routes allow for the modification of the compound to enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Thiophene Ring : Engages in π-π stacking interactions.

- Urea Moiety : Forms hydrogen bonds with biological macromolecules.

These interactions can modulate the activity of target proteins, potentially leading to various therapeutic effects.

Anticancer Properties

Research indicates that methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, cell-based assays demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 12.5 |

| Colon Cancer (HT-29) | 15.0 |

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy. It displayed notable inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- In Vivo Studies : Animal models treated with methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

- Mechanistic Studies : Investigations into the compound’s mechanism revealed that it induces apoptosis in cancer cells via the activation of caspase pathways, which are crucial for programmed cell death.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The 7-position substituent significantly influences physicochemical and biological properties. Key analogues include:

| Compound Name | 7-Substituent | Key Functional Groups | Yield (%) | Physical State |

|---|---|---|---|---|

| Target Compound | Thiophen-2-yl ureido | Urea, thiophene | N/A | Not reported |

| tert-Butyl 7-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7a) | 2-Methoxyphenyl | Methoxy, aryl | 57 | Colorless oil |

| tert-Butyl 7-(2-hydroxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7b) | 2-Hydroxybenzyl | Hydroxy, benzyl | 53 | Yellow oil |

| tert-Butyl 7-(3-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7g) | 3-Trifluoromethylbenzyl | CF3, benzyl | 34 | Colorless oil |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | 6,7-Dimethoxy, methyl | Methoxy, ethyl ester | Known | Not reported |

Spectral and Physicochemical Properties

- 1H-NMR : The thiophene protons (δ ~6.8–7.5 ppm) and urea NH signals (δ ~8–10 ppm) distinguish the target compound from analogues lacking these groups (e.g., 7a, 7g) .

- Lipophilicity : The thiophene-urea moiety may reduce logP compared to trifluoromethylbenzyl (7g) but increase it relative to hydroxybenzyl (7b) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.